

# Comparative Analysis of PROTACs with Different PEG Linker Lengths (PEG2, PEG3, PEG4)

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Compound of Interest		
Compound Name:	(S,R,S)-AHPC-PEG4-NH2	
	hydrochloride	
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#### A Guide for Researchers in Targeted Protein Degradation

In the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A PROTAC's architecture consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3][4] The linker is not a mere spacer but a critical determinant of the PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][5]

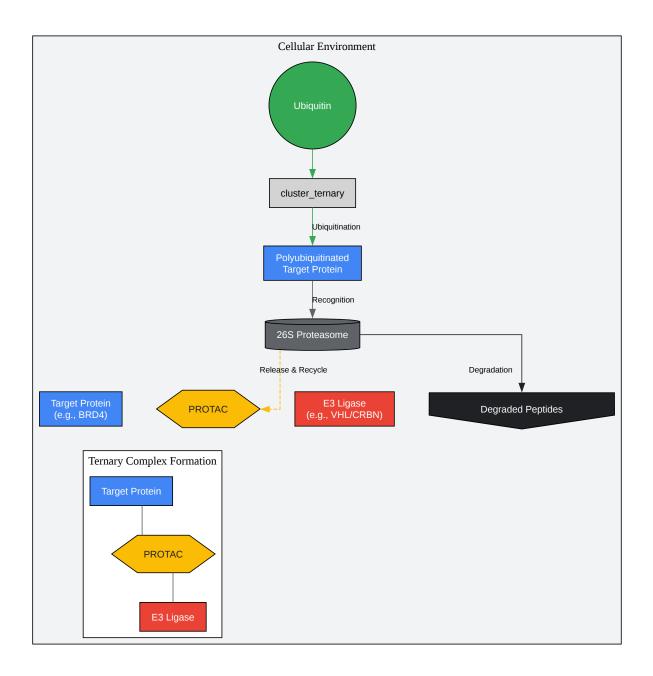
Among the most utilized linker types, polyethylene glycol (PEG) chains are favored for their hydrophilicity, biocompatibility, and tunable length.[6][7] The length of the PEG linker significantly impacts the PROTAC's degradation efficiency (DC50 and Dmax), cellular permeability, and overall pharmacological profile.[8][9] An inadequately short linker may cause steric hindrance, while an excessively long one can lead to unfavorable flexibility, both preventing productive ternary complex formation.[1][10] This guide provides a comparative analysis of PROTACs featuring short PEG linkers (PEG2, PEG3, and PEG4), supported by representative experimental data and detailed protocols to inform rational PROTAC design.



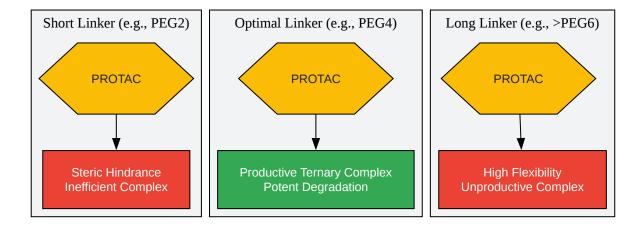
# The Mechanism of PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced ternary complex facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to act again catalytically.









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